molecular formula C19H16N2O3 B5566252 N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide

N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide

Cat. No. B5566252
M. Wt: 320.3 g/mol
InChI Key: KTFGYHXOGPMTCD-UHFFFAOYSA-N
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Description

N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide, also known as MAFP, is a synthetic compound that has been widely used in scientific research due to its ability to inhibit the activity of various enzymes. MAFP has been shown to have potential applications in the fields of biochemistry, pharmacology, and neuroscience.

Scientific Research Applications

Synthesis of Polyamides and Polyimides

Polyamides and polyimides synthesized from diamines, including those derived from compounds structurally similar to N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide, exhibit remarkable solubility, thermal stability, and mechanical properties. These polymers are synthesized through direct polycondensation of diamines with various aromatic diacids or tetracarboxylic dianhydrides. The resulting materials are amorphous, soluble in polar solvents, and capable of forming transparent and flexible films. They demonstrate high glass transition temperatures and minimal weight loss at elevated temperatures, indicating excellent thermal stability. This makes them suitable for high-performance applications in electronics and materials science (Yang & Lin, 1994), (Yang & Lin, 1995).

Development of Fluorescent and Electrochromic Materials

Novel aromatic polyamides containing thiophene and furane groups exhibit fluorescence and crosslinking properties. These polymers show high emission fluorescence, which can be modulated by thermal treatment, suggesting potential applications in heat-sensitive devices and biomarkers. The fluorescence and electrochromic properties of these materials open new avenues for their use in sensors, displays, and other optoelectronic devices (Sánchez et al., 2015).

Applications in Catalysis and Sensor Technology

The utility of N-substituted formamides, including those related to the compound , extends to catalysis, where they serve as amide sources in palladium-catalyzed aminocarbonylation reactions. This method eliminates the need for toxic carbon monoxide, showcasing an environmentally friendly approach to synthesizing amides. Additionally, the development of fluorescent chemosensors based on phenoxazine derivatives for the detection of ions demonstrates the potential of these compounds in environmental monitoring and bio-imaging applications (Sawant et al., 2011), (Ravichandiran et al., 2020).

Antibacterial Applications

The synthesis and functionalization of N-(4-bromophenyl)furan-2-carboxamides, including studies on their antibacterial activities, highlight the potential of these compounds in medical and pharmaceutical applications. Their efficacy against clinically isolated drug-resistant bacteria suggests their significance in developing new therapeutic agents (Siddiqa et al., 2022).

properties

IUPAC Name

N-[2-[(2-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-13-7-2-4-9-15(13)20-18(22)14-8-3-5-10-16(14)21-19(23)17-11-6-12-24-17/h2-12H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFGYHXOGPMTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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